molecular formula C19H18N4O3S2 B2989115 3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-16-9

3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2989115
CAS No.: 392292-16-9
M. Wt: 414.5
InChI Key: XRCBMIBNOYQEKC-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound featuring a thiadiazole ring, a methoxy group, and a benzamide moiety. This compound is part of a class of thiazole derivatives known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. The initial step may include the reaction of an appropriate thioamide with a halide under basic conditions to form the thiadiazole core

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioamide group to a sulfone.

  • Reduction: : Reduction of the nitro group to an amine.

  • Substitution: : Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents like iron or tin chloride.

  • Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it can serve as a tool for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Industry

In industry, it can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to the observed biological activities. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(2-oxo-2-phenyl-1-m-tolylamino-ethyl)-benzamide

  • 3-Bromo-1-(2-oxo-2-p-tolyl-ethyl)-pyridinium, bromide

  • Methyl 2-oxo-2-(p-tolylamino)acetate

Uniqueness

3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific structural features, such as the thiadiazole ring and the methoxy group, which contribute to its distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

3-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-5-3-7-14(9-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-6-4-8-15(10-13)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCBMIBNOYQEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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